![molecular formula C17H15N3O4 B7743138 (Z)-2-cyano-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-(furan-2-ylmethyl)acrylamide](/img/structure/B7743138.png)
(Z)-2-cyano-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-(furan-2-ylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-(furan-2-ylmethyl)acrylamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a dihydrobenzo[b][1,4]dioxin moiety, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-(furan-2-ylmethyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzo[b][1,4]dioxin ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Acrylamide Moiety: This involves the reaction of an appropriate amine with acryloyl chloride under basic conditions to form the acrylamide structure.
Coupling Reactions: The final step involves coupling the dihydrobenzo[b][1,4]dioxin moiety with the acrylamide structure, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-cyano-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-(furan-2-ylmethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-cyano-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-(furan-2-ylmethyl)acrylamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of (Z)-2-cyano-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-(furan-2-ylmethyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-ylboronic acid
- 2,3-Dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivates
Uniqueness
Compared to similar compounds, (Z)-2-cyano-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-(furan-2-ylmethyl)acrylamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c18-9-12(17(21)20-11-14-2-1-5-22-14)10-19-13-3-4-15-16(8-13)24-7-6-23-15/h1-5,8,10,19H,6-7,11H2,(H,20,21)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYNZMQDKYMLAO-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC=C(C#N)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N/C=C(/C#N)\C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
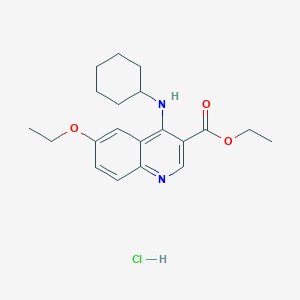

![1-[3-[(6-Ethoxy-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride](/img/structure/B7743088.png)
![4-[(6-Ethoxy-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743091.png)

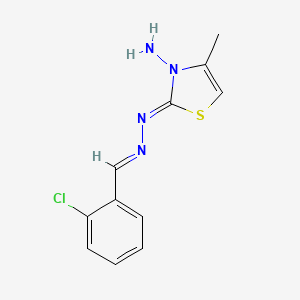
![(2Z)-2-[(E)-(4-bromophenyl)methylidenehydrazinylidene]-4-methyl-1,3-thiazol-3-amine](/img/structure/B7743105.png)
![3-[(E)-[(Z)-(3-amino-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol](/img/structure/B7743110.png)
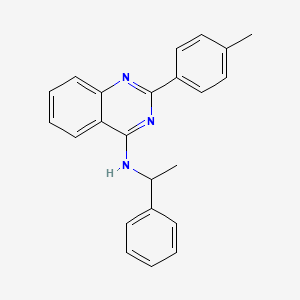
![N-[2-(4-methylphenyl)-4-quinazolinyl]-N-phenethylamine](/img/structure/B7743127.png)
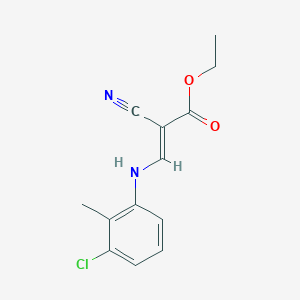
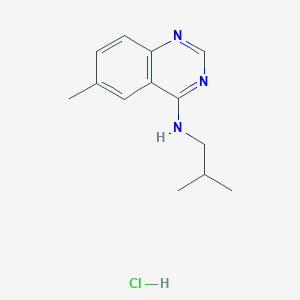
![(2E)-2-(1H-benzimidazol-2-yl)-3-{[4-(benzyloxy)phenyl]amino}prop-2-enenitrile](/img/structure/B7743147.png)
![3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol](/img/structure/B7743148.png)
